Acetazolamide (sodium)

Description

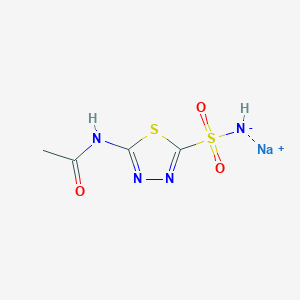

Structure

3D Structure of Parent

Properties

CAS No. |

1424-27-7 |

|---|---|

Molecular Formula |

C4H6N4NaO3S2 |

Molecular Weight |

245.2 g/mol |

IUPAC Name |

sodium (5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylazanide |

InChI |

InChI=1S/C4H6N4O3S2.Na/c1-2(9)6-3-7-8-4(12-3)13(5,10)11;/h1H3,(H2,5,10,11)(H,6,7,9); |

InChI Key |

LLRSVYADPZJNGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)N.[Na] |

Other CAS No. |

1424-27-7 |

Related CAS |

59-66-5 (Parent) |

Origin of Product |

United States |

Molecular Mechanisms of Action of Acetazolamide Sodium

Carbonic Anhydrase Inhibition

The primary mechanism of acetazolamide (B1664987) is the inhibition of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govrsc.org This inhibition disrupts pH balance and fluid secretion in various tissues. drugbank.com

The inhibition of carbonic anhydrase by acetazolamide is generally characterized by non-competitive kinetics. nih.govacs.orgnih.gov This mode of inhibition implies that acetazolamide can bind to the enzyme simultaneously with the substrate, at a site distinct from the active site, thereby reducing the enzyme's catalytic efficiency without affecting substrate binding. However, some research suggests this classification warrants re-evaluation, proposing a competitive inhibition mechanism where acetazolamide binds directly to the active site, thus preventing substrate binding. researchgate.net Further studies have noted that while acetazolamide demonstrates non-competitive inhibition, its N-methylated derivative acts as a competitive inhibitor. nih.gov

There are at least 15 known isoforms of human carbonic anhydrase (hCA), which differ in their cellular localization, tissue distribution, and catalytic activity. nih.govnih.gov Acetazolamide exhibits varying affinity for these different isoforms. It is a potent inhibitor of the cytosolic isoforms hCA I and hCA II, and the transmembrane, tumor-associated isoforms hCA IX and hCA XII. nih.govresearchgate.net

Its affinity is particularly high for hCA II, one of the most catalytically active isoforms. nih.govnih.gov The tumor-associated isoforms hCA IX and hCA XII are crucial for cancer cell adaptation to acidic, hypoxic environments, and their inhibition is a key area of anticancer research. researchgate.netauctoresonline.org Acetazolamide effectively inhibits these isoforms, although some novel sulfonamide derivatives have been developed with even greater potency and selectivity for hCA IX and hCA XII compared to acetazolamide. nih.govresearchgate.netauctoresonline.org

Below is a table summarizing the inhibitory constants (Kᵢ) of acetazolamide against several key human carbonic anhydrase isoforms. Lower Kᵢ values indicate stronger inhibition.

| Isoform | Acetazolamide Kᵢ (nM) | Location | Significance |

| hCA I | 250 nih.gov | Cytosolic nih.gov | Widespread, off-target for some therapies researchgate.net |

| hCA II | 12 | Cytosolic nih.gov | High catalytic activity, glaucoma target nih.govmdpi.com |

| hCA IX | 25 | Transmembrane nih.gov | Tumor-associated, hypoxia marker nih.govauctoresonline.org |

| hCA XII | 5.7 | Transmembrane nih.gov | Tumor-associated, glaucoma target nih.govauctoresonline.org |

Note: Kᵢ values can vary between different studies and experimental conditions. The values presented are representative figures from the literature.

Carbonic anhydrases are metalloenzymes that feature a zinc ion (Zn²⁺) in their active site, which is essential for catalysis. rsc.orgresearchgate.net This zinc ion is tetrahedrally coordinated by the imidazole (B134444) rings of three conserved histidine residues and a water molecule or hydroxide (B78521) ion. nih.govrsc.org The inhibition mechanism involves the direct binding of acetazolamide to this catalytic zinc ion. nih.govtandfonline.com The deprotonated sulfonamide group of the inhibitor displaces the zinc-bound water/hydroxide, forming a stable complex. researchgate.netacs.org This interaction inactivates the enzyme. The presence of the metal ion is absolutely critical for this inhibition, as the apoenzyme (lacking the zinc ion) shows negligible affinity for acetazolamide. rsc.org

The sulfonamide group (-SO₂NH₂) is the key functional component, or "zinc-binding group," responsible for the inhibitory activity of acetazolamide and related compounds. tandfonline.comacs.org The inhibitor binds to the Zn²⁺ ion as a deprotonated anion (-SO₂NH⁻), forming a coordinate bond. tandfonline.comacs.org This binding mode is a characteristic feature of the classical sulfonamide class of carbonic anhydrase inhibitors. tandfonline.com In addition to the primary interaction with the zinc ion, the sulfonamide's oxygen atoms form hydrogen bonds with the side chain of a conserved active site residue, Threonine-199 (in hCA II), which further stabilizes the enzyme-inhibitor complex. acs.orgplos.org The acetamide (B32628) and thiadiazole ring portions of the acetazolamide molecule also form interactions with other amino acid residues in the active site, contributing to its binding affinity and isoform specificity. acs.org

Zinc Metalloezyme Active Site Interactions

Downstream Biochemical and Cellular Pathways

By inhibiting the rapid interconversion of carbon dioxide and bicarbonate, acetazolamide significantly alters pH regulation in both intracellular and extracellular environments. nih.govresearchgate.net Inhibition of carbonic anhydrase leads to a reduction in the available bicarbonate ions, which are a major component of the body's pH buffering system. nih.gov This diminishes the buffering capacity of cells, often resulting in the acidification of the intracellular and extracellular milieu. nih.govresearchgate.net

Acetazolamide is capable of blocking both intracellular and membrane-bound extracellular carbonic anhydrases. nih.gov This dual inhibition slows the rate of pH changes in response to fluctuations in carbon dioxide levels. nih.gov For instance, in the presence of acetazolamide, the rate of intracellular acidification upon exposure to CO₂ is reduced. nih.gov While often causing acidification, in some specific cell types such as vascular smooth muscle, carbonic anhydrase inhibition by acetazolamide can lead to intracellular alkalinization. ahajournals.org In the central nervous system, acetazolamide can induce a decrease in extracellular pH while intracellular neuronal pH is maintained. physiology.org This modulation of pH is fundamental to its therapeutic effects in various conditions. researchgate.net

Bicarbonate Ion Concentration Dynamics

The primary mechanism of acetazolamide involves altering the dynamics of bicarbonate ion concentrations. By inhibiting carbonic anhydrase in the proximal tubule of the nephron, acetazolamide prevents the dehydration of carbonic acid in the tubular lumen and the hydration of carbon dioxide within the tubular cells. derangedphysiology.com This disruption significantly impairs the reabsorption of bicarbonate from the filtrate. aao.org Consequently, there is a substantial increase in the renal excretion of bicarbonate, along with sodium, potassium, and water, leading to an alkalinization of the urine. nih.govmdpi.com

The inhibition of carbonic anhydrase results in a reduction of available hydrogen ions to be exchanged for sodium, further contributing to bicarbonate loss in the urine. inchem.org This leads to a decrease in serum bicarbonate levels, causing a self-limiting hyperchloremic metabolic acidosis. aao.org Studies have shown that acetazolamide administration leads to a sharp increase in urinary bicarbonate concentration. For instance, a dose of 6.3 mg/kg resulted in a peak of approximately 40 mmol carbonate/mmol creatinine (B1669602) within two hours. tandfonline.com This reduction in free bicarbonate ions also diminishes the internal buffering capacity of cells, leading to a more acidic intracellular environment. nih.gov

| Parameter | Baseline Concentration (without Acetazolamide) | Concentration (4 hours post-Acetazolamide) |

| Urinary pH | 5.56–6.79 | 7.26–7.65 |

| Urinary Bicarbonate | 0.06–15.0 mM | 16–244 mM |

| Urinary Sodium | 13–197 mM | 105–450 mM |

| Data derived from research on patients with and without respiratory acidosis following a single dose of acetazolamide (2.2–6.5 mg/kg). tandfonline.com |

Carbon Dioxide Retention and Buffering System Influence

Acetazolamide's inhibition of carbonic anhydrase slows the equilibrium reaction between CO2, H2O, and H2CO3. nih.gov In tissues with high metabolic rates, this can lead to a localized accumulation or retention of CO2. nih.gov In the central nervous system, this CO2 retention is thought to contribute to increased cerebral blood flow, which may play a role in its therapeutic effects. nih.gov The systemic effect of reduced bicarbonate reabsorption is a decrease in the buffering capacity of the blood, resulting in metabolic acidosis. nih.gov The body perceives the resulting drop in blood pH as an increase in CO2, triggering compensatory mechanisms such as deeper and more rapid breathing to increase oxygen levels. nih.gov In pulmonary capillaries, the drug's action can block the conversion of bicarbonate to CO2, causing it to accumulate. researchgate.net

Acid-Sensing Ion Channel (ASIC) Activation Mechanisms

A significant consequence of acetazolamide's action is the acidification of both intracellular and extracellular environments. nih.govresearchgate.net This change in pH is a key mechanism for the activation of Acid-Sensing Ion Channels (ASICs), which are neuronal voltage-insensitive cation channels that are activated by a drop in extracellular pH. nih.govmdpi.com Different ASIC subunits form channels with varying pH sensitivities; for example, ASIC1a is activated at a pH of 6.8, while ASIC3 activates at a pH of 6.6. nih.gov Pathological states like seizures can lower extracellular pH to a range where ASICs are activated. nih.gov Research indicates that acetazolamide-induced inhibition of carbonic anhydrase, particularly the CA-IV isoform, enhances the postsynaptic current dependent on ASICs. nih.gov This suggests that by modulating the pH environment, acetazolamide directly influences neuronal excitability through ASIC activation, a proposed mechanism for its anticonvulsant properties. nih.govnih.gov

Modulation of Ion Transport Systems

Acetazolamide's primary effect on carbonic anhydrase initiates a cascade of changes in various ion transport systems critical for maintaining cellular homeostasis.

Acetazolamide has been shown to directly modulate the activity of the Na+/K+ ATPase pump. In the choroid plexus, which is responsible for cerebrospinal fluid (CSF) production, acetazolamide significantly decreases the activity of Na+/K+ ATPase in epithelial cells. nih.govresearchgate.net This inhibition is believed to be a primary factor in reducing the rate of CSF secretion. nih.govresearchgate.net Studies in rat proximal tubules have also demonstrated that inhibiting carbonic anhydrase with acetazolamide leads to a significant increase in intracellular sodium content, which is consistent with alterations in Na+/K+ ATPase activity. nih.gov Interestingly, while the activity of the pump is decreased, some research has observed an increase in the total amount of Na+/K+ ATPase protein in the membrane fraction of choroid plexus cells following acetazolamide administration. nih.govresearchgate.net

The Sodium-Hydrogen Exchanger 3 (NHE3) is a crucial transporter in the apical membrane of the renal proximal tubule, responsible for exchanging intracellular protons for luminal sodium ions. This process is tightly coupled with bicarbonate reabsorption. derangedphysiology.com Acetazolamide's inhibition of carbonic anhydrase reduces the intracellular supply of protons, thereby impeding the function of NHE3. chemicalbook.commdpi.comresearchgate.net This interaction directly hinders the reabsorption of sodium and, consequently, bicarbonate from the renal filtrate. chemicalbook.commdpi.com In vitro studies using renal proximal tubular cell cultures have shown that while carbonic anhydrase II normally binds to and increases NHE3 activity, acetazolamide significantly diminishes this activity. tandfonline.com

Neutral Coupled NaCl Influx Inhibition

Acetazolamide sodium has been shown to inhibit the neutral, coupled influx of sodium chloride (NaCl) across cellular membranes. nih.gov This mechanism is distinct from its well-established role as a carbonic anhydrase inhibitor.

In studies on rabbit ileum, acetazolamide was found to abolish active chloride absorption and inhibit active sodium absorption. nih.gov This effect is attributed to a direct interaction with a membrane component involved in the coupled influx process, rather than being a consequence of inhibiting endogenous bicarbonate production or elevating intracellular cyclic-AMP levels. nih.gov The inhibition of this neutral NaCl influx process appears to be the primary explanation for acetazolamide's impact on active transepithelial sodium and chloride transport in this tissue. nih.gov

Further research on rabbit gallbladder epithelium demonstrated that about half of the apical membrane NaCl influx is sensitive to acetazolamide when bicarbonate is present. nih.gov This portion of influx is believed to be a result of a double exchange mechanism involving Na+/H+ and Cl-/HCO3-. nih.gov The remaining influx, which is insensitive to acetazolamide, is thought to occur via Na+-Cl- cotransport on a single carrier. nih.gov

In the posterior gills of the hyperosmoregulating crab Chasmagnathus granulatus, acetazolamide significantly reduced the unidirectional influx of Na+. psu.edu This suggests that a portion of NaCl absorption in this tissue depends on the rapid supply of H+ and HCO3-, supporting the involvement of electroneutral NaCl absorption via apical Na+/H+ and Cl-/HCO3- antiports. psu.edu

Aquaporin Modulation (e.g., AQP1, AQP4)

Acetazolamide sodium has demonstrated modulatory effects on aquaporins, a family of water channel proteins crucial for fluid transport across cell membranes.

Aquaporin-4 (AQP4): Research has shown that acetazolamide can reversibly inhibit water permeation through AQP4. nih.gov This inhibition of AQP4 water conductance has been observed in liposome-based assays. nih.govmdpi.com In contrast, methazolamide, a structurally similar sulfonamide, did not show a significant effect on AQP4 water conduction. nih.gov This suggests a degree of specificity in acetazolamide's interaction with AQP4. nih.gov Furthermore, in a cultured traumatic brain injury model using human astrocytes, acetazolamide treatment prevented the punctate aggregation and redistribution of AQP4. mdpi.com

Aquaporin-1 (AQP1): The effect of acetazolamide on AQP1 is more complex. Some studies have reported that acetazolamide can inhibit AQP1 water channel activity. For instance, a 39% inhibition was observed in human embryonic kidney (HEK293) cells expressing AQP1. frontiersin.org However, other studies found that acetazolamide did not block water flux in erythrocytes with native AQP1 expression or in epithelial cells transfected with AQP1. frontiersin.org

In cultured choroid plexus cells, acetazolamide treatment led to a decrease in AQP1 protein levels, with the lowest levels observed after 12 hours. nih.gov This reduction in protein appeared to be mediated by a transient decrease in mRNA expression, which was lowest at 6 hours. nih.gov Interestingly, a shift in fluid flow was detected as early as 2 hours, preceding significant changes in AQP1 mRNA or protein levels, suggesting that acetazolamide may also affect fluid flow through a separate, concomitant mechanism. nih.gov Further investigation into the diuretic effect of acetazolamide has proposed a novel mechanism involving AQP1. plos.org It is suggested that acetazolamide promotes the interaction between AQP1 and myosin heavy chain (MHC), leading to the translocation of AQP1 to the cell membrane, followed by ubiquitination and degradation through the proteasome. plos.org

Indirect Effects on Neuronal Receptor Systems (e.g., NMDA, GABAa, Glycine)

Acetazolamide sodium can indirectly influence the function of several key neuronal receptor systems, primarily through its action as a carbonic anhydrase inhibitor, which leads to acidification of the intracellular and extracellular environments. nih.govresearchgate.net

NMDA Receptors: Extracellular acidosis, induced by acetazolamide, has an inhibitory effect on NMDA receptors. nih.govresearchgate.net This inhibition can limit or prevent the propagation of seizures. nih.gov

GABAa Receptors: The acidification caused by acetazolamide also modulates GABAa receptors, enhancing their inhibitory effect. nih.govresearchgate.net GABAa receptors are ligand-gated ion channels that, upon activation, typically allow an influx of chloride ions, leading to hyperpolarization and inhibition of the neuron. medscape.comcebm.net By promoting an acidic environment, acetazolamide can potentiate this inhibitory neurotransmission. nih.govnih.gov

Glycine (B1666218) Receptors: The effects of acetazolamide on glycine receptors are also linked to the pH changes it induces. nih.gov

Physiological Systems Modulated by Acetazolamide Sodium: Research Perspectives

Renal Physiology

Acetazolamide (B1664987) sodium, a potent inhibitor of the enzyme carbonic anhydrase, significantly impacts renal function by altering the fundamental processes of ion transport and pH regulation within the kidneys. tandfonline.commdpi.commdpi.com Its primary site of action is the proximal convoluted tubule, where it disrupts the reabsorption of key electrolytes and water, leading to a cascade of physiological changes. mdpi.compixorize.comyoutube.com

Proximal Tubule Bicarbonate and Sodium Reabsorption Inhibition

The cornerstone of acetazolamide's renal effect lies in its inhibition of carbonic anhydrase within the proximal tubule cells and at the brush border membrane. mdpi.compixorize.comyoutube.com This enzyme is crucial for the reabsorption of bicarbonate (HCO3-). derangedphysiology.com Normally, carbonic anhydrase catalyzes the conversion of filtered bicarbonate into carbon dioxide and water in the tubular lumen, which can then readily diffuse into the tubular cells. youtube.com Inside the cell, the process is reversed, reforming bicarbonate that is then transported back into the bloodstream. youtube.com

By blocking carbonic anhydrase, acetazolamide disrupts this entire cycle. medmastery.com This leads to a significant reduction in bicarbonate reabsorption, with studies indicating an inhibition of up to 52%. tandfonline.com The unabsorbed bicarbonate remains in the tubular fluid, creating an osmotic force that holds water within the tubule, contributing to diuresis. mdpi.com

The inhibition of sodium (Na+) reabsorption is intricately linked to the disruption of bicarbonate transport. mdpi.com A primary mechanism for sodium reabsorption in the proximal tubule is the sodium-hydrogen exchanger 3 (NHE3). mdpi.com This transporter moves sodium into the cell in exchange for a hydrogen ion (H+) moving out into the lumen. The secreted hydrogen ions are necessary to react with filtered bicarbonate. By inhibiting the breakdown of carbonic acid and thus reducing the availability of hydrogen ions, acetazolamide indirectly reduces the activity of the NHE3, leading to decreased sodium reabsorption. youtube.com Research has shown that acetazolamide can reduce tubular sodium reabsorption by approximately 32%. tandfonline.com

Alteration of Urine and Blood pH

The inhibition of bicarbonate reabsorption by acetazolamide has profound effects on both urine and blood pH. The increased excretion of bicarbonate, an alkaline substance, leads to a significant rise in urinary pH, making the urine more alkaline. tandfonline.comnih.gov This effect is rapid, with urinary pH reaching its maximum value within a few hours of administration. tandfonline.com

Conversely, the loss of bicarbonate from the blood, a primary buffer, results in a decrease in blood pH, leading to a condition known as metabolic acidosis. nih.govphysiology.org This systemic acidosis is a hallmark of acetazolamide's physiological effect. nih.gov The body's chemoreceptors sense this drop in pH, which can stimulate an increase in ventilation as a compensatory mechanism. nih.govpharmacyjoe.com

Impact on Electrolyte Excretion (Sodium, Potassium, Chloride)

Acetazolamide significantly alters the urinary excretion of several key electrolytes. As previously mentioned, the inhibition of the sodium-hydrogen exchanger leads to increased sodium excretion. medmastery.comnih.gov

The increased delivery of sodium and bicarbonate to the distal parts of the nephron, particularly the collecting duct, enhances the electrochemical gradient for potassium (K+) secretion. youtube.com This results in a marked increase in potassium excretion, which can lead to hypokalemia (low blood potassium levels). nih.govderangedphysiology.com

Table 1: Effect of Acetazolamide on Electrolyte Excretion

| Electrolyte | Effect on Urinary Excretion | Resulting Plasma Level Change |

| Sodium (Na+) | Increased medmastery.comnih.gov | Hyponatremia (potential) nih.gov |

| Potassium (K+) | Increased medmastery.comnih.gov | Hypokalemia nih.gov |

| Bicarbonate (HCO3-) | Markedly Increased tandfonline.comnih.gov | Metabolic Acidosis nih.gov |

| Chloride (Cl-) | Variable / Increased wikipedia.orgphysiology.org | Hyperchloremia wikipedia.org |

This table provides a general summary. The actual effects can vary based on individual physiological conditions.

Mechanisms of Fluid Balance Regulation

Acetazolamide's effect on fluid balance is primarily driven by its diuretic action. physiology.orgderangedphysiology.com By inhibiting the reabsorption of sodium and bicarbonate in the proximal tubule, it increases the osmotic pressure of the tubular fluid. mdpi.com This osmotic effect retains water within the nephron, leading to increased urine output. mdpi.comnih.gov

While acetazolamide does induce diuresis, its effect is generally considered mild compared to other classes of diuretics, such as loop diuretics. mdpi.com This is because a significant portion of the sodium that escapes reabsorption in the proximal tubule can be reabsorbed in more distal segments of the nephron. youtube.com However, research has shown that acetazolamide can lead to a significant reduction in total body water. nih.gov One study in healthy males demonstrated a 1.7-liter reduction in total body water and a 3.3-liter reduction in extracellular water following acetazolamide administration. nih.gov This results in a moderate isosmotic hypovolemia. nih.gov

Renal Excretion Pathways of the Compound

Acetazolamide is primarily eliminated from the body through the kidneys. derangedphysiology.com It undergoes active tubular secretion in the proximal tubule, likely via organic anion transporters (OATs). derangedphysiology.com A significant portion of the administered dose is recovered unchanged in the urine. tandfonline.comderangedphysiology.com The elimination half-life of acetazolamide is approximately 2 to 4 hours. wikipedia.org Because it is actively secreted, its effectiveness is dependent on glomerular filtration rate (GFR); a lower GFR may necessitate a higher dose to achieve a therapeutic effect. medmastery.com

Central Nervous System Physiology

Beyond its renal effects, acetazolamide sodium also exerts significant influence on the central nervous system (CNS). This is due to the widespread presence of carbonic anhydrase in various components of the CNS, including glial cells, myelin, and the choroid plexus. medscape.combmj.com

One of the most well-documented CNS effects of acetazolamide is the reduction of cerebrospinal fluid (CSF) production. medscape.compatsnap.com The choroid plexus, the primary site of CSF secretion, utilizes carbonic anhydrase to transport ions that drive fluid movement. bham.ac.uk By inhibiting this enzyme, acetazolamide reduces the secretion of CSF, thereby lowering intracranial pressure. medscape.combham.ac.uk This mechanism involves a decrease in sodium ion transport across the choroidal epithelium. medscape.com Research in rats has shown that acetazolamide can lower intracranial pressure and modulates the CSF secretion pathway by inhibiting the Na/K ATPase and increasing the amount of aquaporin-1 (AQP1) and Na/K ATPase protein in the membrane of choroid plexus epithelial cells. bham.ac.ukresearchgate.net

Acetazolamide's ability to induce metabolic acidosis also impacts neuronal excitability. bmj.com The resulting decrease in extracellular pH in the brain is thought to have a stabilizing effect on neuronal membranes, which may contribute to its anticonvulsant properties. bmj.commdpi.com Some research suggests that acetazolamide's anticonvulsant effect may be related to the accumulation of carbon dioxide in the CNS. derangedphysiology.com Low CO2 levels and alkalosis are known to increase neural excitability. mdpi.com Furthermore, acetazolamide may influence neuronal excitability by other mechanisms, such as the opening of Ca2+ activated K+ channels and inhibition of Ca2+ channels. researchgate.net Studies have also pointed to a potential role in modulating neuroinflammation and attenuating high-frequency oscillations. nih.gov

Cerebrospinal Fluid (CSF) Production and Secretion Modulation by Choroid Plexus

Acetazolamide sodium, a potent inhibitor of the enzyme carbonic anhydrase, significantly modulates the production and secretion of cerebrospinal fluid (CSF) by the choroid plexus. nih.govnih.gov The choroid plexuses, located in the brain's ventricles, are the primary sites of CSF secretion, a process driven by the transport of ions like sodium (Na+), chloride (Cl-), and bicarbonate (HCO3-) from the blood into the ventricles. nih.gov This ion movement establishes an osmotic gradient that facilitates the flow of water, forming CSF. nih.gov

The primary mechanism by which acetazolamide reduces CSF production is through its inhibition of carbonic anhydrase. researchgate.net This enzyme is crucial for catalyzing the reaction between carbon dioxide (CO2) and water (H2O) to form carbonic acid (H2CO3), which then dissociates into hydrogen ions (H+) and bicarbonate ions (HCO3-). nih.gov By inhibiting this enzyme, acetazolamide reduces the availability of these ions, thereby interfering with the ion transport processes essential for CSF secretion. researchgate.net Research indicates that acetazolamide can decrease CSF secretion by as much as 50% in animal models. nih.gov

Studies in healthy rats have shown that acetazolamide lowers intracranial pressure (ICP) by inhibiting the Na+/K+ ATPase pump in the choroid plexus epithelial cells, which slows CSF production. nih.govresearchgate.net Interestingly, these studies also observed an increase in the amount of aquaporin-1 (AQP1) and Na+/K+ ATPase protein in the membrane of the choroid plexus epithelial cells, which may be a compensatory response. nih.govresearchgate.net

In cats, both intravenous and direct application of acetazolamide to the choroid plexus decreased CSF production by 50–90%. cdnsciencepub.com This effect was reversible upon removal of the drug. cdnsciencepub.com

| Drug | Target | Effect on CSF Production | Species Studied |

| Acetazolamide | Carbonic Anhydrase, Na+/K+ ATPase | Decrease | Rat, Cat |

Intracranial Pressure (ICP) Regulation Mechanisms

Acetazolamide sodium is widely utilized for its ability to lower intracranial pressure (ICP). nih.govbham.ac.uk Its primary mechanism of action in this regard is the reduction of cerebrospinal fluid (CSF) production, as detailed in the previous section. researchgate.netspringermedizin.de By diminishing the volume of CSF within the fixed space of the cranium, acetazolamide effectively lowers ICP. nih.gov

This effect is particularly beneficial in conditions characterized by elevated ICP, such as idiopathic intracranial hypertension (IIH). bham.ac.ukspringermedizin.de In healthy rats, a single dose of acetazolamide was shown to significantly lower ICP within 10 minutes of injection, with a maximum reduction observed at 55 minutes. nih.govresearchgate.net

Beyond its impact on CSF volume, acetazolamide also influences intracranial compliance, which is the ability of the intracranial space to accommodate changes in volume. In a study on experimental intracerebral hemorrhage in rats, acetazolamide was found to ameliorate brief spikes in ICP and restore intracranial compliance. springermedizin.de This suggests that the drug helps to buffer against sudden increases in pressure. The reduction in ICP variability observed in acetazolamide-treated animals further supports its role in improving intracranial compliance.

It's important to note that the route of administration can influence the drug's effect on ICP. d-nb.info While some studies have demonstrated a clear reduction in ICP with systemic administration, the effects of direct intraventricular injection have been less consistent. d-nb.info

| Condition | Effect of Acetazolamide on ICP | Mechanism |

| Healthy State | Decrease | Reduced CSF production |

| Idiopathic Intracranial Hypertension | Decrease | Reduced CSF production |

| Experimental Hemorrhagic Stroke | Amelioration of ICP spikes, Improved compliance | Reduced CSF volume, Restored intracranial compliance |

Neuronal Activity Depression Mechanisms

The influence of acetazolamide sodium on neuronal activity extends beyond its effects on fluid dynamics, contributing to a depression of neuronal excitability. This is primarily achieved through the modulation of pH and its subsequent impact on ion channels and neurotransmitter systems. nih.govresearchgate.net

By inhibiting carbonic anhydrase, acetazolamide leads to an accumulation of carbonic acid, resulting in a decrease in both intracellular and extracellular pH (acidosis). nih.govresearchgate.net This acidic environment has several consequences for neuronal function:

Activation of Acid-Sensing Ion Channels (ASICs): The change in pH activates ASICs, which in turn can modulate the activity of other crucial receptors. nih.govresearchgate.net

Modulation of Neurotransmitter Receptors: The induced acidosis can inhibit N-methyl-D-aspartate (NMDA) receptors, which are excitatory, and enhance the function of inhibitory gamma-aminobutyric acid (GABA) receptors. nih.gov

Ion Channel Function: Research suggests that acetazolamide's effectiveness in certain conditions, like familial hemiplegic migraine, may be due to improvements in ion channel function. frontiersin.org

Studies on single neurons have demonstrated that acetazolamide can reduce the pH of hippocampal neurons, thereby decreasing their epileptogenic potential. nih.gov It is speculated that the anticonvulsant activity of acetazolamide, similar to other antiepileptic drugs, may have a mood-stabilizing effect, potentially by tempering neuronal hyperexcitability. psychiatryinvestigation.org

Neuroinflammation Modulation

Recent research has highlighted the potential of acetazolamide sodium to modulate neuroinflammation. nih.govresearchgate.net Inflammation in the brain is increasingly recognized as a factor that can contribute to and be exacerbated by neuronal injury and seizures. researchgate.net

The proposed mechanisms through which acetazolamide may exert its anti-inflammatory effects include:

Inhibition of Inflammatory Cytokines: In animal models of epilepsy, acetazolamide has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6, TNF-alpha, and IL-1beta. researchgate.net

Modulation of Acid-Sensing Ion Channels (ASICs): During neuronal injury, ASICs are activated and contribute to the inflammatory response. By blocking ASICs, acetazolamide may reduce this injury-induced inflammation. researchgate.net

Systemic Metabolic Acidosis: The metabolic acidosis induced by acetazolamide has been shown to have anti-inflammatory effects. Studies in experimental pulmonary hypertension demonstrated that both acetazolamide and ammonium (B1175870) chloride (which also induces acidosis) blunted pulmonary and systemic inflammation. nih.gov

In one study, acetazolamide was found to inhibit the dedifferentiation of pulmonary artery smooth muscle cells driven by inflammatory cytokines. nih.gov Furthermore, research in zebrafish has shown that acetazolamide, by lowering luminal pH in the intestine, can increase intestinal inflammation, highlighting the complex and context-dependent effects of pH modulation on inflammation. biorxiv.org

Seizure Threshold Modulation Mechanisms

Acetazolamide sodium has been recognized for its anticonvulsant properties for many years, and its primary mechanism for modulating the seizure threshold is linked to its ability to induce metabolic acidosis. nih.govmedscape.com By inhibiting carbonic anhydrase, acetazolamide increases the concentration of hydrogen ions intracellularly, leading to a decrease in pH. medscape.com

This acidification of the neuronal environment is thought to increase the seizure threshold through several interconnected pathways:

Hyperpolarization of Neuronal Membranes: The decrease in intracellular pH causes a shift of potassium ions to the extracellular compartment to buffer the acid-base status. medscape.com This results in hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus increasing the seizure threshold. medscape.com

Modulation of Ion Channels and Receptors: As discussed previously, the acidic environment modulates the activity of various ion channels and neurotransmitter receptors. nih.govresearchgate.net Inhibition of excitatory NMDA receptors and enhancement of inhibitory GABAa receptors contribute to a less excitable neuronal state. nih.gov

Attenuation of High-Frequency Oscillations: Acetazolamide may also work by attenuating high-frequency oscillations, which are often associated with epileptogenic zones in the brain. nih.govresearchgate.net

Cerebral Blood Flow Regulation and Vasodilation

Acetazolamide sodium is a potent cerebral vasodilator, meaning it widens the blood vessels in the brain, leading to an increase in cerebral blood flow (CBF). ahajournals.orgsemanticscholar.org This effect is primarily mediated by the drug's inhibition of carbonic anhydrase, which causes a localized increase in carbon dioxide (CO2) and a decrease in pH in the brain tissue. ahajournals.org This metabolic acidosis is a powerful stimulus for the dilation of cerebral arterioles. ahajournals.orgsemanticscholar.org

The vasodilatory effect of acetazolamide has been utilized in clinical settings to assess cerebrovascular reserve capacity, which is the ability of the cerebral blood vessels to dilate in response to a stimulus. ahajournals.orgahajournals.org However, research indicates that the vasodilation induced by a standard clinical dose of acetazolamide may not be maximal, as neurovascular coupling (the link between neuronal activity and CBF) remains intact. nih.gov

Studies have shown that intravenous administration of acetazolamide leads to a significant increase in CBF velocities. semanticscholar.org This increase in blood flow is thought to be a mechanism that can contribute to an increase in the seizure threshold, although this has been more conclusively demonstrated in animal models than in humans. nih.gov

It is important to note that the increase in cerebral blood volume resulting from vasodilation can also lead to a temporary increase in intracranial pressure. semanticscholar.org

| Stimulus | Effect on Cerebral Blood Vessels | Resulting Change in CBF |

| Acetazolamide | Vasodilation | Increase |

| Increased Arterial PCO2 | Vasodilation | Increase |

Brain Edema Formation Mechanisms

The role of acetazolamide sodium in the context of brain edema is complex and appears to be dependent on the underlying cause of the edema. nih.gov Brain edema refers to the excess accumulation of fluid in the brain's intracellular or extracellular spaces. wikipedia.org

Acetazolamide's potential to mitigate brain edema is linked to several of its known actions:

Diuretic Effect: Acetazolamide acts as a diuretic by promoting the excretion of sodium and bicarbonate in the kidneys. nih.gov This can lead to a moderate loss of water from the body, which may in turn reduce brain water content and limit edema formation. nih.gov

Modulation of Aquaporins: Acetazolamide has been shown to modulate the function of aquaporins, particularly aquaporin-4 (AQP4), which is a key water channel protein involved in the formation of brain edema. nih.gov By blocking AQP4, acetazolamide may limit the movement of water into brain cells, thereby reducing cytotoxic edema. nih.gov

However, the vasodilatory effects of acetazolamide can, in some instances, lead to an increase in intracranial pressure due to an expansion of the intracerebral blood volume, which could potentially worsen certain types of edema. semanticscholar.org The discrepancy in the effects of acetazolamide on brain edema formation highlights the need for further research to clarify its role in different pathological conditions. researchgate.net

Brain Tissue Oxygenation Dynamics

Acetazolamide sodium has complex and significant effects on brain tissue oxygenation, primarily through its influence on cerebral blood flow (CBF) and cerebral oxygen metabolism (CMRO2). atsjournals.orgphysiology.org As a carbonic anhydrase inhibitor, its administration leads to cerebral vasodilation, resulting in a notable increase in CBF. ahajournals.orgnih.govmdpi.com This vasodilatory effect is thought to be mediated by a decrease in cerebral pH. ahajournals.orgmdpi.com

Research has shown that acetazolamide can improve brain tissue oxygenation, particularly under hypoxic conditions. atsjournals.orgphysiology.org In a study involving healthy human subjects exposed to normobaric hypoxia, acetazolamide prophylaxis was found to improve cerebral tissue oxygen pressure (PtiO2). physiology.org While hypoxia alone led to a significant drop in PtiO2, the administration of acetazolamide mitigated this decline. physiology.org This improvement occurred despite a reduction in oxygen delivery, suggesting that acetazolamide's primary benefit in this context comes from its effects on cerebral CO2 excretion and a subsequent reduction in the elevated CMRO2 associated with hypoxia. physiology.org

Interestingly, studies in rhesus monkeys have demonstrated that while acetazolamide increases CBF, it can also lead to a decrease in cerebral oxygen consumption. jci.orgjci.orgnih.gov This effect is believed to stem from an interference with oxygen unloading in brain capillaries, which could, in turn, contribute to the observed increase in CBF as a compensatory mechanism to a resultant tissue hypoxia. jci.orgnih.gov

In patients with acute brain injury, intravenous acetazolamide has been shown to significantly increase brain oxygenation. researchgate.netsmartonweb.org This was associated with a rise in both intracranial pressure (ICP) and cerebral blood flow velocity, indicating increased cerebral volume and vasodilation. researchgate.netsmartonweb.org

The following table summarizes the key findings from a study on the effects of acetazolamide on brain tissue oxygenation during hypoxia:

| Condition | Cerebral Blood Flow (CBF) (ml·100 ml⁻¹·min⁻¹) | Cerebral O₂ Metabolism (CMRO₂) (μmol·ml⁻¹·min⁻¹) | Cerebral Tissue PtiO₂ (mmHg) |

| Normoxia | 48.5 (SD 12.4) | 1.54 (SD 0.19) | 25.0 |

| Hypoxia | 65.5 (SD 20.4) | 1.79 (SD 0.25) | 11.4 (SD 2.7) |

| Hypoxia + Acetazolamide | 53.7 (SD 20.7) | 1.41 (SD 0.09) | 16.5 (SD 3.0) |

Data from a study on normal human subjects exposed to 6 hours of normobaric hypoxia. physiology.org

Ocular Physiology

Aqueous Humor Dynamics

Acetazolamide sodium's primary mechanism of action in the eye is the inhibition of carbonic anhydrase, an enzyme crucial for the production of aqueous humor. nih.govpatsnap.comdroracle.ai This enzyme is found in the ciliary processes of the eye and facilitates the formation of bicarbonate ions. avma.org By blocking carbonic anhydrase, acetazolamide reduces the secretion of bicarbonate into the posterior chamber, which in turn decreases the osmotic flow of water and, consequently, the rate of aqueous humor formation. avma.orgnih.gov

Research has consistently demonstrated that acetazolamide effectively reduces aqueous humor formation. nih.govarvojournals.orgnih.gov Studies in both animals and humans have shown a dose-dependent inhibition of aqueous humor secretion. avma.orgarvojournals.org It is estimated that over 99% of carbonic anhydrase activity must be inhibited to achieve a significant reduction in aqueous humor production. avma.org

A study comparing the effects of topical dorzolamide (B1670892) and systemic acetazolamide found that both drugs individually reduce aqueous humor formation, but their effects are not additive. nih.gov This suggests that either a topical or systemic carbonic anhydrase inhibitor can achieve the maximum reduction in aqueous humor flow. nih.gov

The table below illustrates the effect of dorzolamide and a single dose of oral acetazolamide on aqueous humor formation:

| Treatment | Aqueous Humor Formation (microliter/minute) |

| Control Eye (pre-acetazolamide) | 2.31 +/- 0.8 |

| Control Eye (post-acetazolamide) | 1.73 +/- 0.6 |

| Dorzolamide-treated Eye (pre-acetazolamide) | 1.56 +/- 0.45 |

| Dorzolamide-treated Eye (post-acetazolamide) | 1.77 +/- 0.39 |

Data from a study on patients with ocular hypertension or primary open-angle glaucoma. nih.gov

Intraocular Pressure Regulation Mechanisms

The reduction in aqueous humor formation directly leads to a decrease in intraocular pressure (IOP). nih.govpatsnap.comwikipedia.org This makes acetazolamide a cornerstone in the management of glaucoma, a condition characterized by elevated IOP. nih.govwikipedia.orgunmc.edu By suppressing the inflow of aqueous humor, acetazolamide helps to lower the pressure within the eye. droracle.aiunmc.edu

The drug is effective in various forms of glaucoma, including open-angle and secondary glaucoma. nih.govunmc.edu The combination of acetazolamide with miotics (which enhance aqueous outflow) has been shown to be particularly effective, as this dual approach targets both the formation and drainage of aqueous humor. unmc.edu

Research has confirmed the IOP-lowering effect of acetazolamide. A study involving patients with ocular hypertension or primary open-angle glaucoma demonstrated a significant reduction in IOP in eyes treated with oral acetazolamide. nih.gov However, when an eye was already being treated with topical dorzolamide, a carbonic anhydrase inhibitor, the addition of systemic acetazolamide did not produce a further decrease in IOP. nih.gov This supports the concept that maximal inhibition of carbonic anhydrase is achieved by either route of administration. nih.gov

The following table shows the effect of a single dose of oral acetazolamide on intraocular pressure in eyes with and without prior treatment with topical dorzolamide:

| Treatment Group | IOP (mmHg) Pre-Acetazolamide | IOP (mmHg) Post-Acetazolamide |

| Control Eyes | 20.5 +/- 2.2 | 16.9 +/- 2.3 |

| Dorzolamide-treated Eyes | 17.6 +/- 2.0 | 17.9 +/- 2.0 |

Data from a study on patients with ocular hypertension or primary open-angle glaucoma. nih.gov

Pulmonary Physiology

Ventilatory Drive Stimulation through Metabolic Acidosis

Acetazolamide sodium stimulates the ventilatory drive primarily by inducing a state of metabolic acidosis. physiology.orgnih.govrunwayhealth.com As a carbonic anhydrase inhibitor, it blocks the reabsorption of bicarbonate in the proximal tubules of the kidneys. nih.govaao.org This leads to increased renal excretion of bicarbonate, resulting in a decrease in blood pH. nih.govwikipedia.org

This drug-induced metabolic acidosis stimulates both peripheral and central chemoreceptors, which in turn increases the minute ventilation. nih.govnih.gov The body compensates for the metabolic acidosis by increasing the rate and depth of breathing, a process known as hyperventilation. nih.govwikipedia.org This increased ventilation helps to expel more carbon dioxide, which can partially offset the acidosis. wikipedia.org

This mechanism is particularly relevant in the context of high-altitude sickness, where hyperventilation is a key adaptive response to hypoxia. physiology.orgcdc.gov At high altitudes, the initial hyperventilation driven by low oxygen levels leads to respiratory alkalosis, which can limit the ventilatory response. physiology.orgresearchgate.net By inducing metabolic acidosis, acetazolamide counteracts this respiratory alkalosis, allowing for a more robust and sustained ventilatory drive in response to the hypoxic environment. physiology.orgresearchgate.netphysiology.org This enhanced ventilation improves arterial oxygenation. cdc.goversnet.org Studies have shown that acetazolamide can increase minute ventilation by as much as 50% at high altitudes. physiology.org The increase in ventilation is often due to a larger tidal volume rather than an increased respiratory frequency. physiology.orgresearchgate.net

Hypoxic Pulmonary Vasoconstriction Inhibition Mechanisms

Acetazolamide has been shown to inhibit hypoxic pulmonary vasoconstriction (HPV), the physiological mechanism where small pulmonary arteries constrict in response to low alveolar oxygen levels. atsjournals.org While the exact mechanism is not fully understood, it appears to be independent of carbonic anhydrase inhibition. journalpulmonology.org

Some research suggests that acetazolamide may reduce the generation of hypoxia-mediated reactive oxygen species in the pulmonary vascular smooth muscle, which could contribute to its inhibitory effect on HPV. journalpulmonology.org In animal models, acetazolamide has been shown to attenuate acute hypoxia-induced pulmonary hypertension. journalpulmonology.org

Studies in humans have yielded mixed results. Some research indicates that acetazolamide can blunt the rise in pulmonary artery pressure (PAP) induced by hypoxia. journalpulmonology.orgersnet.org For instance, in patients with COPD traveling to high altitude, prophylactic acetazolamide was found to lower the altitude-induced increase in PAP. journalpulmonology.org However, other studies have not found a significant effect of acetazolamide on PAP during sustained hypoxia. ersnet.orgphysiology.org A study on individuals with a history of high-altitude pulmonary edema (HAPE) found that while acetazolamide improved arterial oxygenation and reduced symptoms of acute mountain sickness, it did not significantly reduce the right ventricular to atrial pressure gradient (a proxy for PAP) compared to a placebo. physiology.orgnih.gov

The table below presents findings from a study investigating the effect of acetazolamide on pulmonary artery pressure at high altitude:

| Group | Right Ventricular to Atrial Pressure Gradient (RVPG) at Low Altitude (mmHg) | Right Ventricular to Atrial Pressure Gradient (RVPG) at High Altitude (mmHg) | Arterial PO₂ at High Altitude (mmHg) |

| Acetazolamide | 20 ± 4 | 43 ± 4 | 8.5 mmHg higher than placebo |

| Placebo | 20 ± 4 | 41 ± 5 | - |

Data from a randomized, placebo-controlled study in individuals with a history of HAPE ascending to 4,559 m. physiology.orgnih.gov

Pulmonary Hemodynamics Modulation

Acetazolamide sodium's influence on pulmonary hemodynamics, the dynamics of blood flow within the pulmonary circulation, has been a subject of varied research, yielding different outcomes depending on the experimental conditions and patient populations.

In a randomized, placebo-controlled, cross-over trial involving patients with pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH), the acute effects of intravenous acetazolamide were evaluated. Under normoxic (normal oxygen) conditions, acetazolamide did not significantly alter pulmonary hemodynamics compared to a placebo. However, during subsequent acute exposure to hypoxia (low oxygen), it was observed to reduce the pulmonary vascular resistance (PVR). frontiersin.org This suggests a potential role for acetazolamide in mitigating hypoxic pulmonary vasoconstriction, a physiological response to low oxygen levels that can exacerbate pulmonary hypertension. journalpulmonology.org

Conversely, a 5-week study on patients with stable pulmonary vascular disease (PVD) using oral acetazolamide found no significant improvement in pulmonary hemodynamics as assessed by echocardiography. journalpulmonology.orguzh.ch Despite inducing metabolic acidosis and subsequent hyperventilation that improved blood oxygenation, the treatment did not translate into better hemodynamic measures. journalpulmonology.orguzh.ch

Research in animal models has provided further insights. In rats exposed to chronic hypoxia, which induces pulmonary hypertension, treatment with acetazolamide led to a decrease in PVR, a reduction in right ventricular hypertrophy (a common consequence of pulmonary hypertension), and an increase in cardiac output. ersnet.org The proposed mechanisms for these beneficial effects include a reduction in blood viscosity and a direct blunting of hypoxic pulmonary vasoconstriction. ersnet.org The correlation between decreased blood viscosity and reduced PVR was a significant finding in these animal studies. ersnet.org

Table 1: Effect of Acetazolamide on Pulmonary Hemodynamics in Hypoxic Rats

| Parameter | Curative Acetazolamide Treatment | Preventive Acetazolamide Treatment |

|---|---|---|

| Hematocrit | -10% | -11% |

| Pulmonary Vascular Resistance (PVR) | -36% | -49% |

| Right Ventricular Hypertrophy | Not specified | -20% |

| Cardiac Output | +60% | +115% |

| Blood Viscosity | -16% | Not specified |

Data sourced from a study on chronically hypoxic rats. ersnet.org

Systemic Acid-Base Balance and Respiratory Compensation

Acetazolamide sodium is a potent inhibitor of the enzyme carbonic anhydrase. This inhibition has significant effects on the body's systemic acid-base balance. By blocking carbonic anhydrase in the proximal tubules of the kidneys, acetazolamide reduces the reabsorption of bicarbonate, leading to increased bicarbonate excretion in the urine. mdpi.comnih.gov This loss of bicarbonate, a key buffer in the blood, results in a mild hyperchloremic metabolic acidosis, characterized by a decrease in blood pH and serum bicarbonate levels. mdpi.comnih.govatsjournals.org

The body compensates for this metabolic acidosis primarily through the respiratory system. The lower blood pH stimulates peripheral chemoreceptors, leading to an increase in the rate and depth of breathing, a response known as compensatory hyperventilation. nih.govatsjournals.org This increased ventilation enhances the elimination of carbon dioxide (CO2) from the lungs, which helps to partially restore the blood pH towards its normal range. atsjournals.org

This physiological response has been studied in various clinical contexts, particularly in patients with respiratory conditions like chronic obstructive pulmonary disease (COPD) who may have a co-existing metabolic alkalosis. atsjournals.orgmedscape.com In these patients, the administration of acetazolamide has been shown to effectively lower elevated serum bicarbonate levels. mdpi.comatsjournals.org The induced metabolic acidosis can stimulate the respiratory drive, which may lead to an improvement in arterial oxygenation (PaO2) and a decrease in arterial carbon dioxide tension (PaCO2). atsjournals.orgresearchgate.net However, the clinical benefit of this effect, such as reducing the duration of mechanical ventilation, has yielded varied results across different studies. mdpi.commedscape.com

Table 2: Arterial Blood Gas Changes with Acetazolamide Treatment in PVD Patients

| Parameter | Between Group Difference (Acetazolamide vs. Placebo) | 95% Confidence Interval |

|---|---|---|

| Arterial pH | -0.07 | -0.08 to -0.05 |

| Bicarbonate (mmol/l) | -5.0 | -5.7 to -4.3 |

| PaCO2 (kPa) | -0.57 | -0.75 to -0.39 |

| PaO2 (kPa) | 1.45 | 0.97 to 1.94 |

Data from a 5-week study on patients with pulmonary vascular disease (PVD). uzh.ch

Gastrointestinal Physiology

The role of carbonic anhydrase in the stomach is critical for the secretion of hydrochloric acid (HCl). Acetazolamide, by inhibiting this enzyme, can modulate the secretion of various ions in the gastric fluid.

Research in human subjects has demonstrated that the intravenous administration of acetazolamide leads to a reduction in the output of hydrochloric acid. capes.gov.brtandfonline.com This inhibitory effect extends to the secretion of sodium (Na+) and potassium (K+) ions as well. capes.gov.br The reduction in the output of these ions was found to be more pronounced following stimulation of gastric acid secretion with histamine. capes.gov.br A direct correlation has been observed between the reduction in potassium output and the reduction in HCl secretion. capes.gov.br

Further studies have explored the differential effects of acetazolamide on various components of gastric secretion. One study found that while a maximally tolerated intravenous dose of acetazolamide significantly inhibited the secretion of hydrogen ions (H+), chloride ions (Cl-), and potassium ions (K+), it did not have a significant impact on the secretion of sodium (Na+) or bicarbonate (HCO3-). nih.gov This suggests that the non-parietal cell secretion of sodium and bicarbonate in the stomach is relatively resistant to carbonic anhydrase inhibition, unlike the parietal cell secretion of HCl. nih.gov The study also highlighted that under both fasting and sham-fed conditions, gastric secretion of bicarbonate and sodium occur in parallel. nih.gov

Historically, the ability of acetazolamide to decrease HCl secretion led to its investigation as a treatment for peptic ulcers, with some studies in the mid-20th century reporting a decrease in acid secretion and relief of ulcer symptoms. tandfonline.com

Structure Activity Relationships Sar and Molecular Design

The Sulfonamide Class as a Foundational Pharmacophore

The sulfonamide moiety (-SO₂NH₂) is the cornerstone of the carbonic anhydrase inhibitory activity of acetazolamide (B1664987) and its class of drugs. pharmacyindia.co.inresearchgate.net This functional group is essential for the interaction with the zinc ion located in the active site of the carbonic anhydrase enzyme. innovareacademics.innih.gov The deprotonated sulfonamide group coordinates with the Zn²⁺ ion, mimicking the transition state of the carbon dioxide hydration reaction and leading to potent inhibition of the enzyme. acs.org

The inhibitory mechanism primarily involves the coordination of the sulfonamide's nitrogen atom with the zinc ion within the enzyme's active site. innovareacademics.in This interaction is further stabilized by a network of hydrogen bonds with surrounding amino acid residues, such as His94 and Thr199. mdpi.com The acidic nature of the sulfonamide proton is crucial for this binding, and its pKa can influence the inhibitory potency. tandfonline.com While many compounds contain a sulfonamide group, not all are potent carbonic anhydrase inhibitors; the specific chemical environment of the sulfonamide in acetazolamide, including the heterocyclic ring to which it is attached, is critical for its high affinity. derangedphysiology.com

The significance of the sulfonamide pharmacophore is underscored by the fact that its replacement or significant modification leads to a drastic loss of inhibitory activity. nih.gov This foundational role has guided the design of numerous other carbonic anhydrase inhibitors, where the sulfonamide group is retained as the primary zinc-binding group, while other parts of the molecule are modified to enhance properties like selectivity and pharmacokinetic profiles. researchgate.nettandfonline.com

Design and Synthesis of Derivatives and Analogs

The design and synthesis of acetazolamide derivatives and analogs have been a fertile area of research, aiming to improve upon the original drug's properties, such as isoform selectivity and therapeutic application. mdpi.com A common strategy involves the "tail approach," where modifications are made to the part of the molecule that is not directly involved in binding to the zinc ion. nih.gov This often involves altering the acyl group attached to the 1,3,4-thiadiazole (B1197879) ring. acs.org

For instance, researchers have synthesized derivatives by replacing the acetyl group of acetazolamide with various other moieties, including bicarboxylic acids, valproyl groups, and other lipophilic structures. researchgate.netacs.org The goal of these modifications is often to introduce new interactions with amino acid residues in the active site, thereby increasing affinity or conferring selectivity for specific carbonic anhydrase isoforms. nih.gov

Another synthetic approach involves creating hybrid molecules that combine the sulfonamide pharmacophore with other biologically active scaffolds. acs.org For example, linking the sulfonamide moiety to structures like thiazolidinone or benzoylthioureido groups has led to the development of novel inhibitors with distinct activity profiles. tandfonline.comnih.gov The synthesis of these derivatives often involves multi-step reaction sequences, starting from precursors like 2-amino-5-mercapto-1,3,4-thiadiazole, which is then elaborated to introduce the desired "tail." researchgate.net The exploration of different heterocyclic cores to replace the thiadiazole ring has also been a strategy, although this can significantly impact activity. nih.gov

Impact of Specific Chemical Modifications on Carbonic Anhydrase Inhibition and Selectivity

Specific chemical modifications to the acetazolamide scaffold can have a profound impact on its ability to inhibit carbonic anhydrase and its selectivity for different isoforms. The primary goal of many of these modifications is to achieve isoform-selective inhibition, particularly for targeting tumor-associated isoforms like CA IX and XII, while sparing the ubiquitous CA I and II. rsc.org

Modifications to the Acyl Group: Replacing the acetyl group of acetazolamide with different substituents can significantly alter inhibitory potency and selectivity. For example, introducing bulkier or more lipophilic groups can lead to enhanced interactions with hydrophobic pockets in the active site of certain isoforms. acs.org The synthesis of valproyl derivatives of acetazolamide resulted in compounds with potent inhibition against CA I and CA II. acs.org

Modifications to the Heterocyclic Ring: The 1,3,4-thiadiazole ring is a critical component of acetazolamide's structure. Altering this ring system, for instance, by replacing a nitrogen atom with carbon to form a thiazole, can lead to a significant reduction in inhibitory potency. nih.gov This highlights the importance of the electronic and structural properties of the heterocyclic core for optimal binding.

Introduction of "Tail" Moieties: The "tail approach" involves attaching various chemical groups to the main scaffold to exploit differences in the active site cavities of different CA isoforms. nih.gov For example, the synthesis of benzenesulfonamide (B165840) derivatives with thiazolidinone tails has been explored to target CA IX. nih.gov Similarly, dual-tail analogs of SLC-0111, a benzenesulfonamide-based inhibitor, have been designed to enhance selectivity for CA IX and XII. nih.gov These tails can form additional hydrogen bonds or van der Waals interactions with residues outside the immediate zinc-binding site, thereby conferring selectivity. nih.gov

Table 1: Impact of Chemical Modifications on CA Inhibition

| Modification Type | Example | Impact on Activity/Selectivity | Reference(s) |

|---|---|---|---|

| Acyl Group Modification | Replacement of acetyl with valproyl group | Potent inhibition of hCA I and hCA II | acs.org |

| Heterocyclic Ring Alteration | Replacement of thiadiazole with thiazole | 8.5-fold reduction in NgCA potency | nih.gov |

| "Tail" Approach | Addition of a thiazolidinone tail to a benzenesulfonamide | Preferential inhibition of off-target hCA II isoform | nih.govnih.gov |

| "Tail" Approach | Synthesis of dual-tail SLC-0111 analogs | Strong and selective inhibition of hCA IX and hCA XII | nih.gov |

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for understanding the SAR of acetazolamide and for the rational design of new carbonic anhydrase inhibitors. These methods provide insights into the molecular interactions that govern binding affinity and selectivity.

Molecular Docking Studies with Carbonic Anhydrase Isoforms (e.g., PDBID 1V9E, 5FL4)

Molecular docking is widely used to predict the binding mode of acetazolamide and its derivatives within the active site of various carbonic anhydrase isoforms. researchgate.netscielo.br Crystal structures of CA isoforms, such as CA II (e.g., PDB ID: 1V9E) and CA IX (e.g., PDB ID: 5FL4), serve as templates for these studies. scielo.brnih.gov Docking simulations consistently show the sulfonamide group of acetazolamide coordinating with the catalytic zinc ion in the active site. innovareacademics.in The remainder of the molecule adopts specific conformations that are stabilized by interactions with nearby amino acid residues. researchgate.net

These studies are crucial for rationalizing the observed inhibitory activities of different derivatives. For example, docking of novel sulfonamides into the active site of CA IX (PDB: 5FL4) has helped to elucidate the binding patterns of compounds designed to be selective inhibitors. nih.gov Similarly, docking studies with CA II (PDB: 1V9E) have been used to understand the binding of imidazole-based triazole derivatives compared to acetazolamide. scielo.br

Binding Affinity Predictions and Energy Calculations

Computational methods can be used to predict the binding affinity of acetazolamide and its analogs to carbonic anhydrase, often expressed as a docking score or binding energy. researchgate.netscielo.br These calculations help to rank potential inhibitors before their synthesis and experimental testing. For instance, docking studies have shown that certain derivatives can have more favorable binding energies than acetazolamide itself, suggesting potentially higher potency. scielo.br

Techniques like native mass spectrometry can experimentally determine the dissociation constant (Kd) for the binding of acetazolamide to CA II, providing values in the low nanomolar range (e.g., 43 ± 7 nM). lcms.czbruker.com These experimental values can then be used to validate and refine the computational models for binding affinity prediction.

Table 2: Binding Affinity Data for Acetazolamide

| Method | CA Isoform | Predicted/Measured Affinity | Reference(s) |

|---|---|---|---|

| Molecular Docking | Bovine CA II (1V9E) | Binding Energy: -6.00 kcal/mol | researchgate.net |

| Molecular Docking | Human CA IX (5FL4) | Binding Energy: -5.46 kcal/mol | nih.gov |

| Native Mass Spectrometry | Bovine CA II | Kd: 43 ± 7 nM | lcms.czbruker.com |

| [³H]acetazolamide Binding Assay | Rat Cortical CA (soluble) | Kd: 34.7 ± 17.5 nM | nih.gov |

Ligand-Protein Interaction Analysis

Detailed analysis of the interactions between the ligand (acetazolamide or its derivatives) and the protein (carbonic anhydrase) is a key output of computational studies. This analysis identifies the specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). innovareacademics.in

For acetazolamide binding to CA II, key interactions include the coordination of the sulfonamide with the zinc ion and hydrogen bonding with residues like His94 and Thr199. mdpi.com The acetyl group can also form hydrogen bonds with certain isoforms, such as isozyme VII. researchgate.net In other isoforms, like CA XII, the orientation of the acetyl group may differ. researchgate.net Understanding these detailed interactions is crucial for designing derivatives with improved selectivity. By modifying the structure to enhance interactions with residues that differ between isoforms, it is possible to engineer selectivity. nih.gov For example, the presence of a bulkier residue like Phe131 in hCA II compared to a valine in hCA IX can be exploited to design selective inhibitors. nih.gov

Structure-Property Relationships (e.g., Membrane Permeability, Lipophilicity)

The physicochemical properties of a molecule are pivotal in determining its pharmacokinetic and pharmacodynamic behavior. For acetazolamide, its structure dictates its solubility, acidity, lipophilicity, and ability to permeate biological membranes, which are all critical for its function as a carbonic anhydrase inhibitor.

The relationship between a drug's structure and its properties, such as lipophilicity and membrane permeability, is fundamental to its biological activity. Acetazolamide's effectiveness is closely tied to these characteristics, which govern its absorption, distribution, and ability to reach its target enzyme, carbonic anhydrase.

Physicochemical Properties of Acetazolamide

The structural features of acetazolamide—a heterocyclic sulfonamide with an acetamido group—give rise to its specific physicochemical profile. These properties are essential for its biological action.

| Property | Value | Source |

| Molecular Formula | C4H6N4O3S2 | nih.govinchem.org |

| Molecular Weight | 222.25 g/mol | tocris.com |

| pKa | 7.2 and 9.0 | inchem.org |

| Water Solubility | 980 mg/L (at 30 °C) | drugbank.com |

| logP (Octanol/Water Partition Coefficient) | -0.3 to -0.26 | nih.govdrugbank.com |

This table is interactive. Click on the headers to sort.

Research Findings

Lipophilicity

Lipophilicity, often expressed as the logarithm of the octanol/water partition coefficient (logP), is a key determinant of a drug's ability to cross lipid membranes. Acetazolamide has a negative logP value, indicating that it is hydrophilic, or more soluble in water than in lipids. nih.govdrugbank.com While it is a common assumption that high lipophilicity is necessary for membrane passage, research on sulfonamides has challenged this notion. Studies have shown that complex, lipophilic structures are not an absolute requirement for potent carbonic anhydrase inhibition. nih.gov Small, hydrophilic molecules can also achieve powerful inhibition, suggesting that occupying a "hydrophobic pocket" in the enzyme's active site is not essential for all inhibitors. nih.gov

Nonetheless, modifying the lipophilicity of sulfonamide-based inhibitors is a common strategy in drug design. For instance, the introduction of R- and S-camphorsulfonyl moieties to a sulfonamide structure has been shown to increase the molecule's lipophilicity, which is intended to enhance permeation through cellular membranes to reach mitochondrial carbonic anhydrase isoforms. mdpi.comnih.gov Computational studies on various antiglaucoma sulfonamides, including acetazolamide, show that these compounds are generally slightly or moderately lipophilic. researchgate.net These studies underscore the importance of balancing lipophilicity with water solubility to achieve desired biopharmaceutical characteristics. researchgate.net

Membrane Permeability

The ability of acetazolamide to cross biological membranes is complex and does not rely solely on passive diffusion based on its lipophilicity. Research has revealed several mechanisms and factors influencing its transport.

Acetazolamide's interaction with membrane transport proteins is another critical aspect of its permeability. In the rabbit ileum, it has been shown to inhibit the neutral, coupled NaCl influx process at the mucosal membranes, which appears to be a direct interaction with a membrane component involved in this transport. physiology.org In the renal proximal tubule, its effect on the basolateral membrane Na+-HCO3- cotransporter appears to be indirect. nih.govnih.gov Instead of directly inhibiting the cotransporter, acetazolamide's inhibition of cytosolic carbonic anhydrase is thought to be the primary mechanism of action. nih.gov

Furthermore, research suggests that acetazolamide can modulate the permeability of specific biological barriers. In studies on the blood-retina barrier, acetazolamide was found to increase passive permeability and stimulate the outward active transport of fluorescein. arvojournals.org This has led to the proposal that the therapeutic effect of acetazolamide in reducing macular edema may be due to its stimulation of ion and fluid removal from the retina. arvojournals.org More recent findings also suggest an alternative diuretic mechanism for acetazolamide that involves the regulation of aquaporin-1 (AQP1), a water channel protein. Studies have shown that acetazolamide can facilitate the translocation of AQP1 to the cell membrane, followed by its degradation, thereby affecting water transport. plos.org

Biochemical and Biophysical Investigations of Acetazolamide Sodium

Enzyme Kinetics Studies

Determination of Inhibition Constants (Ki, IC50) for Various Carbonic Anhydrase Isoforms

Acetazolamide (B1664987) sodium is a well-established inhibitor of carbonic anhydrase (CA), and its interaction with various isoforms of this enzyme has been extensively studied. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify the potency of an inhibitor. Acetazolamide has demonstrated potent, non-competitive inhibition against multiple human (h) carbonic anhydrase isoforms. nih.govcancer.govmycancergenome.orgnih.gov

Research has shown that acetazolamide is a powerful inhibitor of several CA isoforms. tandfonline.com For instance, it strongly inhibits the renal isoforms CA II and CA IV. tandfonline.com The inhibition constants for acetazolamide against various human CA isoforms have been reported as follows:

hCA I: Ki of 250 nM nih.govnih.gov

hCA II: Ki of 12 nM tandfonline.com or 12.5 nM mdpi.com

hCA IV: Ki of 74 nM tandfonline.com

hCA VII: Ki of 2.5 nM mdpi.com

hCA IX: IC50 of 30 nM medchemexpress.comselleckchem.commedchemexpress.com

hCA XII: Ki in the low nanomolar range researchgate.net

The inhibitory effect of acetazolamide is not limited to human isoforms. Studies on mycobacterial CAs have also been conducted, revealing varying degrees of inhibition. mdpi.com

Interactive Table: Inhibition Constants of Acetazolamide for Carbonic Anhydrase Isoforms

| Isoform | Inhibition Constant (Ki) | IC50 |

|---|---|---|

| hCA I | 250 nM nih.govnih.gov | |

| hCA II | 12 nM tandfonline.com, 12.5 nM mdpi.com | 13 nM selleckchem.com |

| hCA IV | 74 nM tandfonline.com | |

| hCA VII | 2.5 nM mdpi.com | |

| hCA IX | 30 nM medchemexpress.comselleckchem.commedchemexpress.com |

Analysis of Competitive versus Non-Competitive Inhibition Modes

The mechanism by which acetazolamide inhibits carbonic anhydrase is primarily non-competitive. nih.govcancer.govmycancergenome.orgnih.govnih.govmedicoapps.org This mode of inhibition means that acetazolamide does not directly compete with the substrate (carbon dioxide) for binding to the active site of the enzyme. Instead, it binds to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency. medicoapps.org This interaction typically involves the zinc ion at the core of the carbonic anhydrase molecule. derangedphysiology.com

The non-competitive nature of acetazolamide's inhibition is a key characteristic that distinguishes it from some other types of inhibitors. nih.gov This mechanism leads to a decrease in the Vmax (maximum reaction velocity) of the enzyme, while the Km (Michaelis constant), which reflects the substrate concentration at which the reaction rate is half of Vmax, remains unchanged. medicoapps.org The inhibition of carbonic anhydrase by acetazolamide results in a decreased concentration of free bicarbonate ions, which in turn lowers the buffering capacity within cells and can lead to an acidic intracellular pH. nih.gov

In Vitro Studies on Cellular Mechanisms

Investigations in Isolated Cell Lines (e.g., Choroid Plexus Epithelial Cells, Pulmonary Artery Smooth Muscle Cells, Macrophages)

Choroid Plexus Epithelial Cells (CPCs): In vitro studies on primary rat choroid plexus epithelial cells have demonstrated that acetazolamide can significantly reduce the activity of the Na+/K+ ATPase. bham.ac.uknih.gov Treatment with 100µM acetazolamide for 30 minutes resulted in a 65% reduction in Na+/K+ ATPase activity. bham.ac.uk This inhibition of the sodium pump is believed to be a key mechanism by which acetazolamide reduces cerebrospinal fluid (CSF) secretion. bham.ac.uknih.gov Furthermore, online monitoring of CPCs exposed to acetazolamide revealed an immediate decrease in metabolism, with a 2 mM concentration causing up to a 50% reduction. mdpi.com

Pulmonary Artery Smooth Muscle Cells (PASMCs): Research on isolated rat pulmonary artery smooth muscle cells has shown that acetazolamide can inhibit the increase in intracellular calcium concentration ([Ca2+]i) that is induced by hypoxia. physiology.orgatsjournals.org This effect is thought to be independent of carbonic anhydrase inhibition. physiology.org Acetazolamide was found to prevent hypoxia-induced calcium release from the sarcoplasmic reticulum, but it did not affect calcium entry stimulated by store-depletion or calcium release induced by phenylephrine (B352888) or caffeine. nih.gov This suggests that acetazolamide interferes with a mechanism upstream of the inositol (B14025) triphosphate and ryanodine (B192298) receptors. nih.gov

Macrophages: Studies have indicated that acetazolamide can modulate macrophage activation. nih.gov In bone marrow-derived macrophages, carbonic anhydrase inhibition and the resulting acidosis had distinct effects on markers for classically (M1) and alternatively (M2) activated macrophages. nih.gov Specifically, the expression of carbonic anhydrase isoform 2 was found to be increased in alveolar macrophages from rats with experimental pulmonary hypertension and in both M1 and M2 activated macrophages. nih.gov The anti-inflammatory effects of acetazolamide in the context of pulmonary hypertension are thought to be mediated by a dual mechanism involving macrophage carbonic anhydrase inhibition and systemic metabolic acidosis. nih.gov

pH-Dependent Cellular Responses

The cellular effects of acetazolamide are closely linked to its ability to alter pH. By inhibiting carbonic anhydrase, acetazolamide reduces the formation of carbonic acid and subsequently the availability of hydrogen ions (H+). drugbank.comnih.gov This leads to an accumulation of carbonic acid and a decrease in blood pH, resulting in metabolic acidosis. nih.govnih.gov

In choroid plexus epithelial cells, the inhibition of carbonic anhydrase by acetazolamide leads to an alkalinization of the intracellular pH (pHi). nih.gov This change in pH is believed to be a secondary effect of the drug's primary action on the enzyme and contributes to the observed reduction in Na+ transport. nih.gov The relationship between the change in the H+ gradient across the cell membrane and the uptake of sodium is consistent with the involvement of a Na+/H+ exchanger. nih.gov

Ion Channel and Transporter Activity Assays

Acetazolamide's influence extends to the activity of various ion channels and transporters, which is often a consequence of its primary effect on carbonic anhydrase and cellular pH.

In studies on choroid plexus epithelial cells , acetazolamide has been shown to indirectly affect the Na+/K+ ATPase. bham.ac.uknih.gov The proposed mechanism involves the reduction of H+ ions available for the Na+/H+ exchanger, which in turn limits the amount of Na+ that can be transported by the Na+/K+ ATPase, thereby lowering its activity. bham.ac.uk Research has also shown that while acetazolamide did not change the mRNA content of aquaporin 1 (AQP1), aquaporin 4 (AQP4), or the Na+/K+ ATPase in choroid plexus tissue, it did lead to an increase in the amount of AQP1 and Na+/K+ ATPase protein in the cell membrane fraction. nih.gov

In pulmonary artery smooth muscle cells , acetazolamide has been found to selectively inhibit hypoxia-induced calcium responses. physiology.org This effect appears to be independent of changes in intracellular pH or membrane potential. physiology.org While the precise target is not fully elucidated, the data suggest an action upstream of major calcium release channels. nih.gov

Furthermore, acetazolamide has been shown to indirectly influence the function of the anion exchanger 3 (AE3), which is involved in chloride and bicarbonate transport. scbt.com By inhibiting carbonic anhydrase, acetazolamide disrupts the bicarbonate gradient, which is essential for the normal function of AE3. scbt.com

Metabolic Stability and Excretion Pathways

Acetazolamide sodium exhibits high metabolic stability, with the majority of the compound being excreted from the body without undergoing biotransformation. nih.govderangedphysiology.com Research has consistently shown that acetazolamide does not undergo significant metabolic alteration. nih.gov The primary route of elimination is through the kidneys, where it is excreted unchanged in the urine. wikipedia.orgaao.orgtandfonline.com It is estimated that approximately 90% of an administered dose is excreted via the urine. wikipedia.org